molecular formula C12H14N2O2S B8446268 2-Pentyl-6-nitrobenzothiazole

2-Pentyl-6-nitrobenzothiazole

Cat. No.: B8446268
M. Wt: 250.32 g/mol
InChI Key: NRPSGHGXBCEPNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Pentyl-6-nitrobenzothiazole is a useful research compound. Its molecular formula is C12H14N2O2S and its molecular weight is 250.32 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H14N2O2S

Molecular Weight

250.32 g/mol

IUPAC Name

6-nitro-2-pentyl-1,3-benzothiazole

InChI

InChI=1S/C12H14N2O2S/c1-2-3-4-5-12-13-10-7-6-9(14(15)16)8-11(10)17-12/h6-8H,2-5H2,1H3

InChI Key

NRPSGHGXBCEPNH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Pentylbenzothiazole hydrochloride (20.5 g, 0.084 mol) is added, at 0° C., to trifluoromethanesulfonic acid (44.6 ml 0.504 mol) and 100% nitric acid (10.6 ml, 0.215 mol) in methylene chloride (270 ml), and the mixture is stirred at 0° C. for 1.5 hours and at room temperature for one hour. Water (150 ml) is added dropwise and the phases are separated. The organic phase is washed with 0.5M NaHCO3 and with water. The resulting solution is dried, filtered and concentrated. The solid obtained is recrystallized from petroleum ether. Yield: 10.6 g (50%); Rf (8/2 petroleum ether/ethyl acetate): 0.71; 1H-NMR (d6-DMSO) 9.05 (d, 1H); 8.25 (dd, 1H); 8.15 (d, 1H); 3.13 (t, 2H); 1.28-1.36 (m, 4H); 0.85 (t, 3H).
Name
2-Pentylbenzothiazole hydrochloride
Quantity
20.5 g
Type
reactant
Reaction Step One
Quantity
44.6 mL
Type
reactant
Reaction Step One
Quantity
10.6 mL
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step Two

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